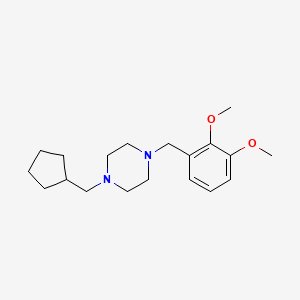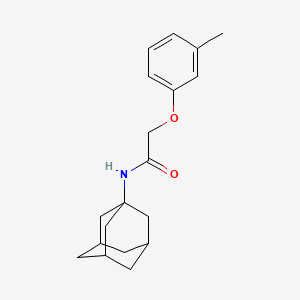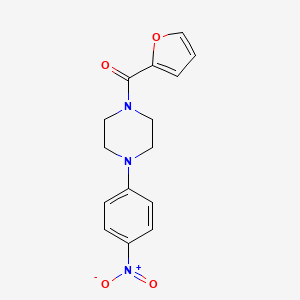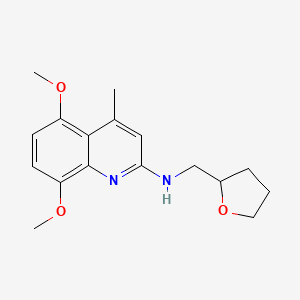![molecular formula C15H16N2O3S B5188085 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide, also known as MSA-2, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. MSA-2 belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses and bacteria. In addition, the compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a useful tool for studying various biological processes. However, one of the limitations of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide. One area of research could focus on the development of new synthetic methods for producing the compound. Another area of research could focus on the identification of the molecular targets of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide and the elucidation of its mechanism of action. Furthermore, future research could explore the potential therapeutic applications of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Métodos De Síntesis
The synthesis of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide involves the reaction of 2-aminobenzamide with 3-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has been tested against a wide range of cancer cell lines and has been found to induce cell cycle arrest and apoptosis. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. In addition, the compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-4-6-12(9-11)10-21(19,20)17-14-8-3-2-7-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOJXFZMGKCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methylbenzyl)sulfonyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)


![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)


![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)